Home > Products > Screening Compounds P85285 > 1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)urea
1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)urea -

1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)urea

Catalog Number: EVT-4360976
CAS Number:
Molecular Formula: C17H16FN5O3S2
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound was unexpectedly synthesized via ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide when exposed to sulfuric acid. [] It showed antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

Relevance: This compound shares the core 1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid structure with the target compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide. Both compounds feature a 4-fluorophenyl substituent and a sulfonic acid group on the benzene ring. The primary difference lies in the substituent at the 5-position of the thiadiazole ring (methyl-triazole in the related compound and ethyl in the target compound) and the presence of a urea linker in the target compound. [] (https://www.semanticscholar.org/paper/3d53f8fba524bb8132d30157ec347e1a378ad540)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamide derivatives

Compound Description: This series of compounds was synthesized from sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) and evaluated for anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. [] Notably, compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) exhibited significant anticancer activity. []

Relevance: These derivatives share a high degree of structural similarity with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide. They possess the same core sulfamethizole scaffold, with variations in the substituents on the urea/thiourea moiety. The target compound differs by having an ethyl group at the 5-position of the thiadiazole ring instead of a methyl group and a 4-fluorophenyl substituent on the urea linker. [] (https://www.semanticscholar.org/paper/0fe1078328b1e2f960a418b9b8e4f4d5d9e0b862)

4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Compound Description: This compound served as a ligand in the synthesis and characterization of transition metal complexes, which were investigated for potential biological activities. [] It acts as a bidentate ligand, coordinating through the sulfonamide oxygen and thiadiazole nitrogen atoms. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamides

Compound Description: This series of compounds, synthesized from sulfamethizole, was investigated for its inhibitory activity against human carbonic anhydrase I and II. [] The study showed that these compounds exhibited higher inhibitory activity compared to the clinically used acetazolamide. []

Relevance: This series is structurally very similar to the N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide. Both share the core sulfamethizole structure, differing in the substituent at the 5-position of the thiadiazole ring (methyl in the related compounds and ethyl in the target compound) and the substituents on the urea/thiourea moiety. [] (https://www.semanticscholar.org/paper/cee30af997ee0d99a0ae7b5cf91ee633792ea20c)

5. N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (compound A (+)) Compound Description: Compound A (+) represents an early lead compound in a drug-discovery program targeting human immunodeficiency virus (HIV) integrase. [] Metabolic studies in rats and dogs revealed that it is primarily eliminated via metabolism, with the major metabolite identified as the 5-O-glucuronide. []

Relevance: Although structurally distinct from the target compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide, compound A (+) is relevant as it highlights the utilization of a 4-fluorobenzyl substituent in medicinal chemistry, a feature also present in the target compound. [] (https://www.semanticscholar.org/paper/b240ab8c07c736d4a2f46984ecd45e2e4167a337)

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

Compound Description: MK-0518 is a potent HIV integrase inhibitor that reached Phase III clinical trials. [] Similar to compound A (+), it is primarily eliminated through metabolism, with the 5-O-glucuronide being the major metabolite in rats and dogs. []

Relevance: While structurally different from N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide, MK-0518 shares the 4-fluorobenzyl substituent with the target compound, highlighting the significance of this structural feature in drug design. [] (https://www.semanticscholar.org/paper/b240ab8c07c736d4a2f46984ecd45e2e4167a337)

3-chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide (Compound 1)

Compound Description: This sulfonamide derivative emerged as a novel NMDAR antagonist selective for NR1/NR2A receptors over NR2B-containing receptors during a high-throughput screening campaign. [] It exhibits submicromolar potency at NR1/NR2A receptors. []

Relevance: Though structurally distinct from N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide, compound 1 exemplifies the utilization of sulfonamide derivatives as potential therapeutic agents, a key structural feature shared with the target compound. Both also contain a 4-fluorophenyl group, although positioned differently within their respective structures. [] (https://www.semanticscholar.org/paper/cd69cc5b4a71eadcaf5d8d4948824be3aae0e14d)

N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide (Compound 13)

Compound Description: Identified alongside Compound 1 in the same high-throughput screening campaign, compound 13 also acts as a novel NR1/NR2A receptor antagonist, displaying micromolar potency. [] It demonstrates selectivity for NR1/NR2A receptors over NR2B-containing receptors. []

Relevance: Compound 13, although structurally different from N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide, emphasizes the importance of the 1,3,4-thiadiazole scaffold in medicinal chemistry. While the target compound features this core structure directly linked to a benzenesulfonamide moiety, compound 13 showcases a different substitution pattern on the thiadiazole ring. [] (https://www.semanticscholar.org/paper/cd69cc5b4a71eadcaf5d8d4948824be3aae0e14d)

TCN 201 (3-chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulphonamide)

Compound Description: TCN 201 has been identified as a selective GluN1/GluN2A (NR1/NR2A, A-type) receptor antagonist and was used to investigate the role of GluN2A-containing NMDARs in synaptic plasticity. [] It was found to block long-term depression (LTD) in rat hippocampal slices. []

Relevance: Although structurally distinct from N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide, TCN 201 shares the presence of a 4-fluorophenyl group and a benzenesulphonamide moiety, highlighting the recurring significance of these structural elements in NMDAR modulation. [] (https://www.semanticscholar.org/paper/9a53421d9d714d66498a199a7923d63e7bdb3b04)

TCN 213 [N-(cyclohexylmethyl)-2-[{5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio]acetamide]

Compound Description: TCN 213, another selective GluN1/GluN2A receptor antagonist, was used alongside TCN 201 to investigate the role of GluN2A-containing NMDARs in synaptic plasticity. [] Similar to TCN 201, it blocked LTD in rat hippocampal slices. []

Relevance: While structurally distinct from N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide, TCN 213, like Compound 13, shares the 1,3,4-thiadiazole scaffold, underscoring the potential of this structural motif in medicinal chemistry targeting NMDARs. [] (https://www.semanticscholar.org/paper/9a53421d9d714d66498a199a7923d63e7bdb3b04)

Properties

Product Name

1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)urea

IUPAC Name

1-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)urea

Molecular Formula

C17H16FN5O3S2

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C17H16FN5O3S2/c1-2-15-21-22-17(27-15)23-28(25,26)14-9-7-13(8-10-14)20-16(24)19-12-5-3-11(18)4-6-12/h3-10H,2H2,1H3,(H,22,23)(H2,19,20,24)

InChI Key

LFQNLJJJFQLJOJ-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.